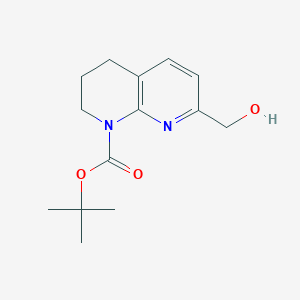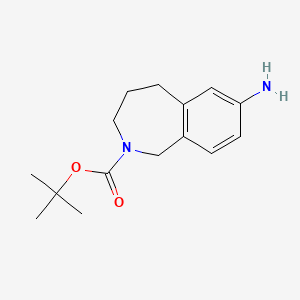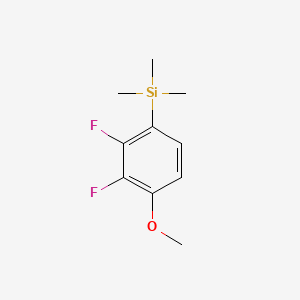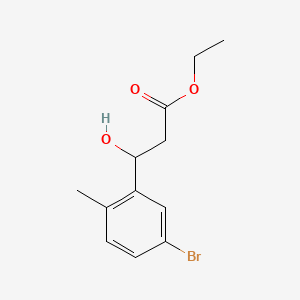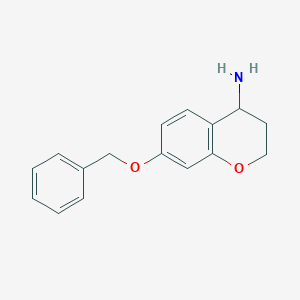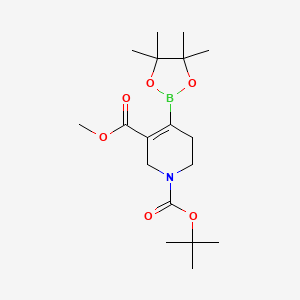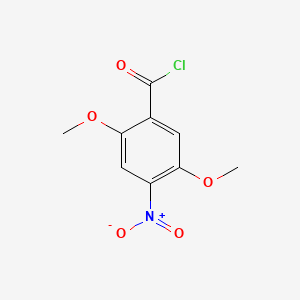
3,8-Dimethylisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Dimethylisoquinoline is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyridine ring The presence of methyl groups at the 3rd and 8th positions of the isoquinoline structure distinguishes this compound from other isoquinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dimethylisoquinoline typically involves the alkylation of isoquinoline derivatives. One common method is the alkylation of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione with alkyl halides in the presence of a base such as potassium carbonate and a solvent like triethylamine . The reaction conditions often require refluxing the mixture to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: 3,8-Dimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert this compound to its dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups at specific positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Nitro or halogenated isoquinoline derivatives.
科学的研究の応用
3,8-Dimethylisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is utilized in the production of dyes, pigments, and other materials with specific electronic properties.
作用機序
The mechanism of action of 3,8-Dimethylisoquinoline involves its interaction with specific molecular targets. For instance, as an alpha 2B-adrenergic receptor antagonist, it inhibits platelet aggregation by blocking the receptor’s activity . This action is mediated through the binding of the compound to the receptor, preventing the activation of downstream signaling pathways involved in platelet aggregation.
類似化合物との比較
1,3-Dimethylisoquinoline-6,8-diol: This compound has hydroxy groups at positions 6 and 8, which significantly alter its chemical properties and reactivity.
4,4-Dimethylisoquinoline-1,3(2H,4H)-dione: Used as a precursor in the synthesis of various isoquinoline derivatives.
Uniqueness: 3,8-Dimethylisoquinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.
特性
分子式 |
C11H11N |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
3,8-dimethylisoquinoline |
InChI |
InChI=1S/C11H11N/c1-8-4-3-5-10-6-9(2)12-7-11(8)10/h3-7H,1-2H3 |
InChIキー |
WUUDEJJHMBBKHD-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=NC(=CC2=CC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


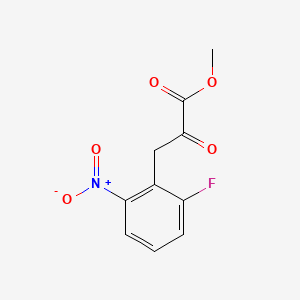
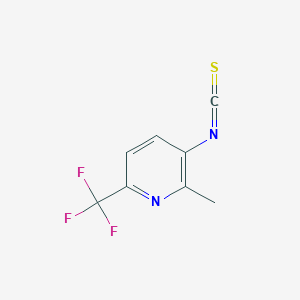
![9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13682527.png)

![3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione](/img/structure/B13682534.png)
